(2-benzylphenyl) N,N-diethylcarbamate
Description
(2-Benzylphenyl) N,N-diethylcarbamate is a synthetic carbamate derivative with structural and functional similarities to acetylcholinesterase (AChE) inhibitors like rivastigmine. Its core structure features a benzyl-substituted phenyl ring linked to a diethylcarbamate group, which enhances its ability to interact with the catalytic sites of AChE. Computational studies highlight its binding affinity (-9.0 to -7.3 kcal/mol) to key residues in AChE, such as Tyr123, Tyr336, and Trp285, positioning it as a candidate for Alzheimer’s disease (AD) therapy . Its favorable blood-brain barrier (BBB) permeability and compliance with Lipinski’s Rule of Five further underscore its drug-likeness .
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2-benzylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C18H21NO2/c1-3-19(4-2)18(20)21-17-13-9-8-12-16(17)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3 |
InChI Key |
VVTMHWVPCGENAG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Rivastigmine Analogues
Rivastigmine analogues share a carbamate moiety critical for AChE inhibition. (2-Benzylphenyl) N,N-diethylcarbamate (compound 10989924 ) exhibits superior docking affinity (-9.0 kcal/mol) compared to rivastigmine (-6.4 kcal/mol) due to enhanced interactions with AChE’s peripheral anionic site (PAS) and catalytic anionic site (CAS) (Table 1) .
Table 1: Comparison of Rivastigmine Analogues
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | BBB Permeability |
|---|---|---|---|
| Rivastigmine | -6.4 | Trp285, Tyr337 | Moderate |
| 10989924 (Target Compound) | -9.0 | Tyr123, Tyr336, Phe337, Trp285 | High |
| 74817986 | -8.7 | Tyr341, Trp86 | High |
| 46898202 | -8.5 | Tyr72, His447 | Moderate |
Structural modifications, such as the benzylphenyl group in 10989924 , improve hydrophobic interactions with aromatic residues in AChE, while the diethylcarbamate group stabilizes the enzyme-inhibitor complex via hydrogen bonding .
Comparison with Tacrine-Based AChE Inhibitors
Tacrine, a first-generation AChE inhibitor, binds to CAS residues (Trp85, Gly119) but suffers from hepatotoxicity. Tacrine analogues like 4-amino-2-styrylquinoline exhibit broader residue interactions (Tyr123, Trp85, Gly119) but lower BBB permeability (Table 2) .
Table 2: Tacrine Analogues vs. Target Compound
| Compound | Binding Affinity (kcal/mol) | Key Interactions | Toxicity Profile |
|---|---|---|---|
| Tacrine | -9.0 | Trp85, Gly119, Tyr337 | High (hepatic) |
| 4-Amino-2-styrylquinoline | -8.8 | Tyr123, Trp85, Phe337 | Moderate |
| 10989924 | -9.0 | Tyr123, Tyr336, Phe337 | Low (predicted) |
The absence of a primary amine group in 10989924 may mitigate oxidative stress-related side effects associated with tacrine derivatives .
Comparison with Phytochemical Inhibitors
Bisdemethoxycurcumin, a phytochemical AChE inhibitor, binds to Trp285 and His446 but lacks the carbamate group, resulting in weaker binding (-8.3 kcal/mol) and poor pharmacokinetics. In contrast, this compound’s carbamate group enables covalent binding to AChE’s serine residue, prolonging inhibition .
Role of N,N-Diethylcarbamate in Diverse Therapeutic Contexts
The N,N-diethylcarbamate scaffold enhances bioactivity across therapeutic areas:
- HER2 Inhibition : Pyrazole-aurone hybrids with this group show HER2 receptor binding via hydrophobic and π-π stacking interactions .
- Synthetic Versatility : Substitutions on the phenyl ring (e.g., halogenation in O-3-chlorophenyl N,N-diethylcarbamate ) modulate electronic properties and yield derivatives with varied biological activities .
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